Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 2,5-dichlorophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalyst for imidazole formation, base for esterification
Solvent: Commonly used solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly. The pathways involved often include inhibition of cytochrome P450 enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2,6-dichlorophenyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(3,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may enhance its binding affinity to certain molecular targets compared to other isomers.
Biological Activity
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀Cl₂N₂O₂
- Molar Mass : Approximately 285.13 g/mol
- Functional Groups : Imidazole ring, ethyl ester, dichlorophenyl group
The presence of the dichlorophenyl group enhances the compound's reactivity and potential applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The imidazole ring can bind to metal ions and inhibit cytochrome P450 enzymes, affecting drug metabolism and various biochemical pathways.
- Substrate Mimicry : The compound may mimic natural substrates, blocking enzyme active sites and preventing normal enzymatic function.
- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole rings often exhibit antimicrobial properties against various pathogens .
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial effects. Studies have shown:
- Inhibition Against Bacteria : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
Case Studies
- Study on Antimicrobial Efficacy :
-
Inhibition Studies on Enzymatic Activity :
- Objective : Assess the binding affinity to specific enzymes.
- Methodology : Thermal shift assays were utilized to measure binding affinity.
- Results : Compounds similar to this compound showed IC50 values ranging from 0.001 to 0.1 mM for phosphodiesterase inhibition, suggesting potent biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 1-Methyl-1H-imidazole-5-carboxylate | C₇H₁₀N₂O₂ | Lacks dichlorophenyl group; simpler structure |
2-(2,5-Dichlorophenyl)imidazo[1,2-a]pyridine | C₁₁H₈Cl₂N₂ | Contains a pyridine ring; different biological activities |
Imidazole-4-carboxylic acid | C₃H₄N₂O₂ | No aromatic substitution; simpler functional group |
The comparison highlights the unique attributes of this compound due to its dichlorophenyl substitution and multifaceted biological activities compared to structurally similar compounds .
Future Research Directions
Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted in the following areas:
- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level.
- In Vivo Studies : Testing the compound's efficacy and safety in animal models to better understand its therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXCLBTLMFUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694870 | |
Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-95-7 | |
Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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